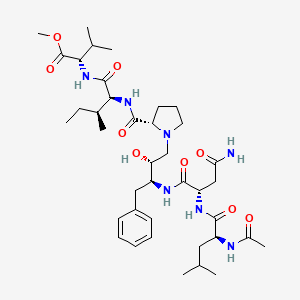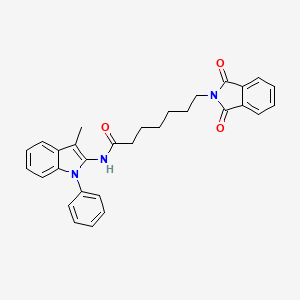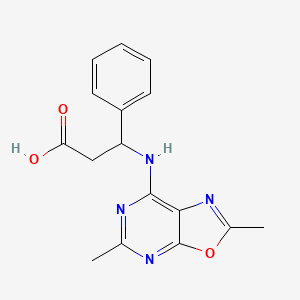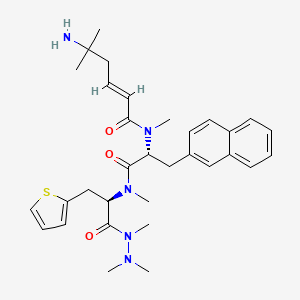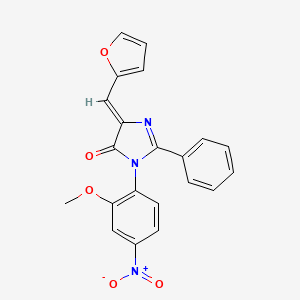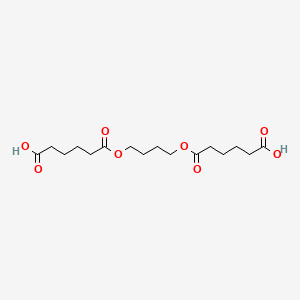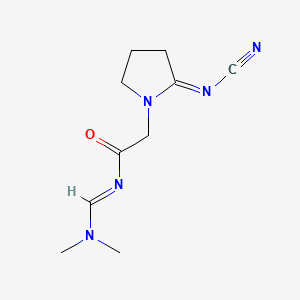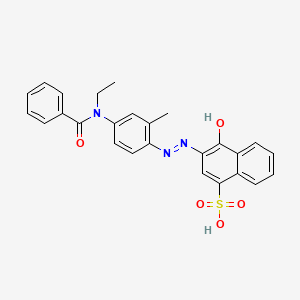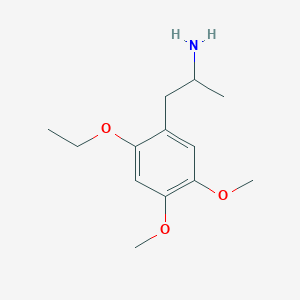
EMM (psychedelic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4,5-dimethoxyamphetamine, commonly known as EMM, is a lesser-known psychedelic compound. It is a substituted amphetamine and a dimethoxy-ethoxy analog of trimethoxyamphetamine (TMA-2). EMM was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds . Despite its structural similarity to other psychedelics, EMM produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
准备方法
The synthesis of 2-ethoxy-4,5-dimethoxyamphetamine involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes:
Formation of the intermediate: The substituted benzaldehyde undergoes a reaction with nitroethane to form the nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Ethylation: The final step involves the ethylation of the amine to produce 2-ethoxy-4,5-dimethoxyamphetamine.
化学反应分析
2-Ethoxy-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Due to its limited psychoactive effects, 2-ethoxy-4,5-dimethoxyamphetamine has not been extensively studied for therapeutic applications. it holds potential for research in the following areas:
Chemistry: As a structural analog of other psychedelics, it can be used to study structure-activity relationships.
Biology: It can serve as a tool to understand the interaction of substituted amphetamines with biological systems.
Medicine: Although not widely used, it could be explored for its potential therapeutic effects in treating certain mental health conditions.
Industry: Its synthesis and reactions can provide insights into the production and modification of similar compounds.
作用机制
The exact mechanism of action of 2-ethoxy-4,5-dimethoxyamphetamine is not well understood due to the lack of comprehensive studies. like other substituted amphetamines, it is likely to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction may lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects.
相似化合物的比较
2-Ethoxy-4,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines such as:
Trimethoxyamphetamine (TMA-2): EMM is a dimethoxy-ethoxy analog of TMA-2.
3,4-Methylenedioxyamphetamine (MDA): Both compounds share a similar core structure but differ in their substituents.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is widely known for its psychoactive effects, EMM produces few to no effects.
The uniqueness of 2-ethoxy-4,5-dimethoxyamphetamine lies in its structural modifications, which result in different pharmacological properties compared to its analogs .
属性
CAS 编号 |
23693-30-3 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-(2-ethoxy-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-11-8-13(16-4)12(15-3)7-10(11)6-9(2)14/h7-9H,5-6,14H2,1-4H3 |
InChI 键 |
SKRNTJDDBVAEGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1CC(C)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


